N-[(furan-2-yl)methyl]-4-(3-methoxybenzenesulfonamido)benzamide
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Description
N-[(furan-2-yl)methyl]-4-(3-methoxybenzenesulfonamido)benzamide is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Research into the antimycobacterial activity of related compounds has shown promising results against Mycobacterium tuberculosis. Compounds such as 9-benzyl-6-(2-furyl)purines, which share a structural resemblance to N-(2-furylmethyl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide, have been synthesized and found to be effective inhibitors, especially those carrying electron-donating substituents on the phenyl ring. A particular compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, exhibited high antimycobacterial activity and low toxicity against mammalian cells, suggesting potential as an antituberculosis drug (Bakkestuen, Gundersen, & Utenova, 2005).
Enzyme Inhibition for Drug Design
Compounds incorporating sulfonamide and benzamide pharmacophores have attracted attention for their broad bioactivities, including inhibitory potencies against acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II). Studies have found significant inhibitory potential against these enzymes at nanomolar levels, with Ki values indicating potent inhibition. Such findings support the use of these compounds as lead compounds for drug design, showcasing their potential in treating conditions associated with enzyme dysregulation (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Novel Materials for Nanofiltration
Innovative research into sulfonated thin-film composite nanofiltration membranes demonstrates the utility of sulfonated compounds in enhancing water flux and dye rejection capabilities of these membranes. Novel sulfonated aromatic diamine monomers have been synthesized and used to prepare membranes with improved hydrophilicity and chemical properties, leading to enhanced performance in treating dye solutions. This application underscores the potential of such compounds in environmental protection and resource recovery (Liu et al., 2012).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-16-4-2-6-18(12-16)27(23,24)21-15-9-7-14(8-10-15)19(22)20-13-17-5-3-11-26-17/h2-12,21H,13H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSXHPRSGHSKFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.